molecular formula C14H10FI2NO2 B2790430 N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide CAS No. 439107-28-5

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide

Cat. No.: B2790430
CAS No.: 439107-28-5
M. Wt: 497.046
InChI Key: QEVBYHQFBYRSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is a synthetic organic compound characterized by the presence of fluorine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a benzamide derivative followed by the introduction of the fluorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atoms, potentially forming simpler derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions to replace iodine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound’s fluorine and iodine atoms can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide: Lacks the iodine atoms, resulting in different reactivity and biological activity.

    2-hydroxy-3,5-diiodobenzamide: Lacks the fluorophenylmethyl group, affecting its overall properties and applications.

Uniqueness

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is unique due to the combination of fluorine, iodine, and hydroxyl functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide, also known by its chemical name and CAS number 439107-28-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data.

PropertyValue
Molecular Formula C14H10F I2 N O2
Molar Mass 497.04 g/mol
CAS Number 439107-28-5
Synonyms N-(4-fluorobenzyl)-2-hydroxy-3,5-diiodobenzamide

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions. This can disrupt metabolic pathways and cellular homeostasis.
  • DNA Interaction : It has been suggested that the compound can bind to DNA, potentially interfering with replication and transcription processes, which is a common mechanism for anticancer agents.
  • Modulation of Signaling Pathways : The compound may affect various cellular signaling pathways, leading to altered cell behavior and function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Anticancer Activity : In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : There is evidence indicating that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
  • Inflammation Model : In vivo studies using a carrageenan-induced paw edema model demonstrated that administration of the compound significantly reduced inflammation compared to control groups, highlighting its potential therapeutic application in inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityRemarks
N-(4-chlorobenzyl)-2-hydroxy-3,5-diiodobenzamideAnticancerSimilar structure; different halogen
N-(4-fluorobenzyl)-2-hydroxy-3-bromobenzamideAntimicrobialExhibits lower potency

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FI2NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVBYHQFBYRSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)I)I)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FI2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.